4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid
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Overview
Description
“4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid” is a compound that falls under the category of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . The compound has a molecular weight of 359.42 .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23)" . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .
Physical And Chemical Properties Analysis
Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared, and these protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Development of Novel Materials
The compound is used in the development of novel materials with tailored characteristics, such as improved thermal stability, mechanical strength, or optical performance .
Chiral Separation
The compound is used in the chiral separation of important intermediates for anti-HCV drug Velpatasvir . An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 S)-TBMP)) from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 R)-TBMP) was developed .
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid involves the protection of the amine groups followed by the addition of the carboxylic acid groups.", "Starting Materials": [ "Lysine", "Tert-butyl chloroformate", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protect the amine groups of lysine by reacting it with di-tert-butyl dicarbonate and triethylamine in dichloromethane.", "Add tert-butyl chloroformate to the reaction mixture to protect the carboxylic acid groups.", "Hydrolyze the tert-butyl esters using hydrochloric acid in methanol to obtain the protected lysine intermediate.", "React the protected lysine intermediate with di-tert-butyl dicarbonate and triethylamine in dichloromethane to protect the amine groups again.", "Hydrolyze the tert-butyl esters using sodium hydroxide in water to obtain the final product, 4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid." ] } | |
CAS RN |
125744-67-4 |
Product Name |
4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid |
Molecular Formula |
C15H28N2O6 |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
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